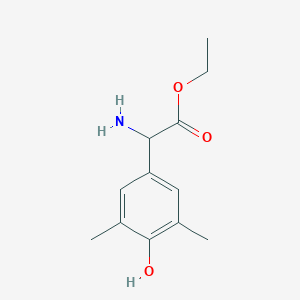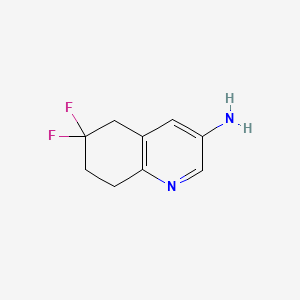![molecular formula C14H23NO3 B15303239 tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate](/img/structure/B15303239.png)
tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate: is a chemical compound with the molecular formula C14H23NO3 It is a member of the carbamate family, which are esters of carbamic acid
Méthodes De Préparation
The synthesis of tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butyl carbamate group: This step often involves the reaction of the spirocyclic intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated systems and large-scale reactors.
Analyse Des Réactions Chimiques
tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic areas, including anti-inflammatory and anticancer treatments.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate can be compared with other similar compounds, such as:
tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate: This compound has a similar spirocyclic structure but lacks the dimethyl groups, which may affect its chemical properties and biological activity.
tert-butyl (4-bromobutyl)carbamate: This compound has a different substitution pattern, which can lead to different reactivity and applications.
tert-butyl N-{5-oxospiro[3.3]heptan-2-yl}carbamate:
The uniqueness of this compound lies in its specific substitution pattern and spirocyclic structure, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H23NO3 |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
tert-butyl N-(3,3-dimethyl-2-oxospiro[3.3]heptan-6-yl)carbamate |
InChI |
InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-9-6-14(7-9)8-10(16)13(14,4)5/h9H,6-8H2,1-5H3,(H,15,17) |
Clé InChI |
UWGQKXOYIDRHLL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)CC12CC(C2)NC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Difluoromethyl)-3-methoxycyclobutyl]methanol](/img/structure/B15303181.png)

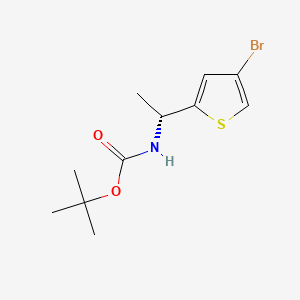

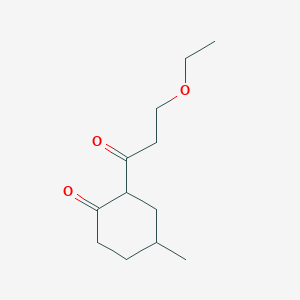
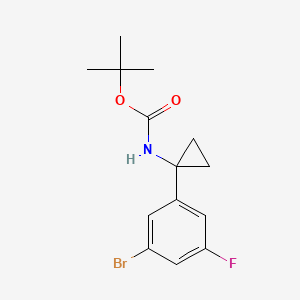


![2-(2,6-Dioxo-3-piperidyl)-5-[2-[2-(methylamino)ethoxy]ethylamino]isoindoline-1,3-dione](/img/structure/B15303244.png)
![2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15303248.png)
